Benzenesulfonamide, 3-nitro-N-propyl-
Overview
Description
Benzenesulfonamide, 3-nitro-N-propyl- is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine This particular compound features a nitro group at the 3-position of the benzene ring and a propyl group attached to the nitrogen atom of the sulfonamide
Preparation Methods
The synthesis of Benzenesulfonamide, 3-nitro-N-propyl- typically involves the nitration of benzenesulfonamide followed by the alkylation of the resulting nitrobenzenesulfonamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 3-position of the benzene ring. The subsequent alkylation step involves the reaction of the nitrobenzenesulfonamide with a suitable alkylating agent, such as propyl bromide, under basic conditions to introduce the propyl group.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Benzenesulfonamide, 3-nitro-N-propyl- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions. For example, the sulfonamide nitrogen can be alkylated or acylated using appropriate reagents.
Oxidation: Although less common, the compound can undergo oxidation reactions where the sulfonamide group is oxidized to a sulfone.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, hydrochloric acid, alkyl halides, and acyl chlorides. The major products formed from these reactions include the corresponding amino derivative, alkylated or acylated sulfonamides, and sulfone derivatives.
Scientific Research Applications
Benzenesulfonamide, 3-nitro-N-propyl- has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds. Sulfonamides are known for their antibacterial properties, and derivatives of this compound may exhibit similar activities.
Biological Studies: The compound can be used in studies related to enzyme inhibition, particularly carbonic anhydrase inhibitors, which are important in the treatment of conditions like glaucoma and certain cancers.
Industrial Applications: It can be used as an intermediate in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 3-nitro-N-propyl- depends on its specific application. In the context of enzyme inhibition, the sulfonamide group can mimic the natural substrate of the enzyme, binding to the active site and preventing the enzyme from catalyzing its normal reaction. For example, as a carbonic anhydrase inhibitor, the compound binds to the zinc ion in the active site of the enzyme, blocking its activity and reducing the production of bicarbonate and protons.
Comparison with Similar Compounds
Benzenesulfonamide, 3-nitro-N-propyl- can be compared with other sulfonamide derivatives such as:
Benzenesulfonamide: The parent compound without the nitro and propyl groups.
N-Propylbenzenesulfonamide: Similar but lacks the nitro group.
3-Nitrobenzenesulfonamide: Similar but lacks the propyl group.
The presence of both the nitro and propyl groups in Benzenesulfonamide, 3-nitro-N-propyl- makes it unique and may confer specific properties such as increased lipophilicity or altered electronic effects, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
3-nitro-N-propylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-2-6-10-16(14,15)9-5-3-4-8(7-9)11(12)13/h3-5,7,10H,2,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYJDBDXQLPKBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402756 | |
Record name | Benzenesulfonamide, 3-nitro-N-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89840-71-1 | |
Record name | Benzenesulfonamide, 3-nitro-N-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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